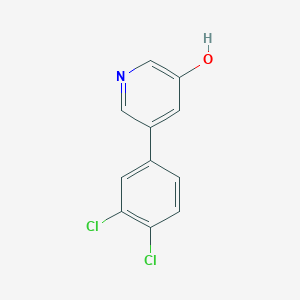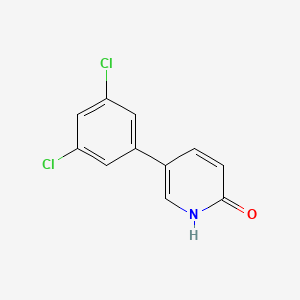![molecular formula C14H14N2O2 B6368109 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% CAS No. 1111115-59-3](/img/structure/B6368109.png)
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine (also known as 5-DMAP) is an organic compound that has been studied for its potential applications in the field of scientific research. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. 5-DMAP is a derivative of pyridine and is used as a reagent for the synthesis of other compounds. In addition, the compound has been studied for its potential biochemical and physiological effects.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% involves the reaction of 2-hydroxypyridine with 3-(N,N-dimethylaminocarbonyl)benzaldehyde in the presence of a base and a catalyst.
Starting Materials
2-hydroxypyridine, 3-(N,N-dimethylaminocarbonyl)benzaldehyde, Base (e.g. sodium hydroxide), Catalyst (e.g. palladium on carbon)
Reaction
Step 1: Dissolve 2-hydroxypyridine in a suitable solvent (e.g. ethanol), Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir, Step 3: Add 3-(N,N-dimethylaminocarbonyl)benzaldehyde to the solution and stir, Step 4: Add a catalyst (e.g. palladium on carbon) to the solution and stir under reflux conditions, Step 5: Purify the product by recrystallization or column chromatography
科学的研究の応用
5-DMAP has a wide range of potential applications in scientific research. It has been used as a reagent for the synthesis of other compounds, such as 4-nitrobenzyl bromide, 4-nitrobenzyl chloride, and 4-amino-3-nitrophenol. In addition, the compound has been used in the synthesis of peptides and peptidomimetics. It has also been used as a reactant in the synthesis of alkaloids, such as the antimalarial drug artemisinin.
作用機序
The mechanism of action of 5-DMAP is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs, thus reducing their bioavailability. In addition, 5-DMAP has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs.
生化学的および生理学的効果
5-DMAP has been studied for its potential biochemical and physiological effects. In vitro studies have shown that the compound has antifungal activity against Candida albicans, a fungal pathogen that causes oral thrush and other infections. In addition, 5-DMAP has been shown to inhibit the growth of cancer cells in vitro and to reduce the growth of tumors in animal models.
実験室実験の利点と制限
The use of 5-DMAP in laboratory experiments has several advantages. The compound is relatively inexpensive and easily accessible, and it is stable in a wide range of temperatures and pH levels. In addition, 5-DMAP has been shown to be non-toxic in animal studies. However, the compound has some limitations. It is insoluble in water, which can make it difficult to use in aqueous solutions. In addition, the compound has a low solubility in organic solvents, which can limit its use in organic synthesis.
将来の方向性
The potential applications of 5-DMAP are still being explored. Future research could focus on the synthesis of new compounds using 5-DMAP as a starting material. In addition, the compound could be used in the development of new drugs, as well as in the synthesis of peptides and peptidomimetics. Further research could also focus on the mechanism of action of 5-DMAP and its potential biochemical and physiological effects.
特性
IUPAC Name |
N,N-dimethyl-3-(6-oxo-1H-pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(18)11-5-3-4-10(8-11)12-6-7-13(17)15-9-12/h3-9H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWJTBKJXYUPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683054 |
Source


|
| Record name | N,N-Dimethyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine | |
CAS RN |
1111115-59-3 |
Source


|
| Record name | N,N-Dimethyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368048.png)
![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368049.png)

![6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368060.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368063.png)
![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368071.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368075.png)
![2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368080.png)

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368118.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368136.png)
![6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368138.png)